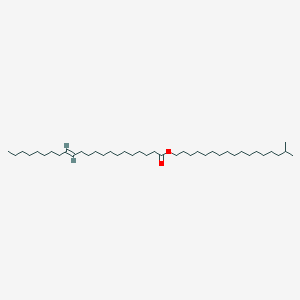
16-methylheptadecyl (E)-docos-13-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-methylheptadecyl (E)-docos-13-enoate is a chemical compound with the molecular formula C40H78O5 It is an ester formed from the reaction between 16-methylheptadecanol and docos-13-enoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-methylheptadecyl (E)-docos-13-enoate typically involves the esterification reaction between 16-methylheptadecanol and docos-13-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield of the desired ester. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
16-methylheptadecyl (E)-docos-13-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
科学的研究の応用
16-methylheptadecyl (E)-docos-13-enoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of 16-methylheptadecyl (E)-docos-13-enoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on membrane dynamics and enzyme function are key areas of interest.
類似化合物との比較
Similar Compounds
- 16-methylheptadecyl (E)-octadec-9-enoate
- 16-methylheptadecyl (E)-eicos-11-enoate
- 16-methylheptadecyl (E)-tetradec-7-enoate
Uniqueness
16-methylheptadecyl (E)-docos-13-enoate is unique due to its specific chain length and degree of unsaturation. These structural features confer distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds. Its specific interactions with biological membranes and enzymes also highlight its potential for unique applications in various fields.
特性
CAS番号 |
97259-85-3 |
|---|---|
分子式 |
C40H78O2 |
分子量 |
591.0 g/mol |
IUPAC名 |
16-methylheptadecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h11-12,39H,4-10,13-38H2,1-3H3/b12-11- |
InChIキー |
BDYMKXOJTJMBDU-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















